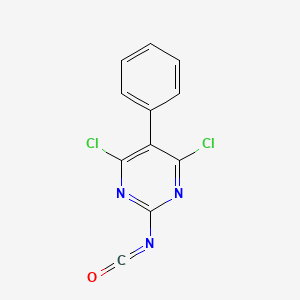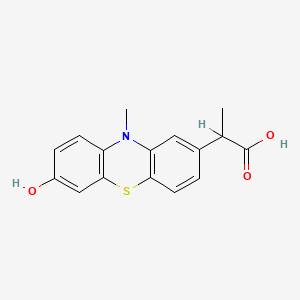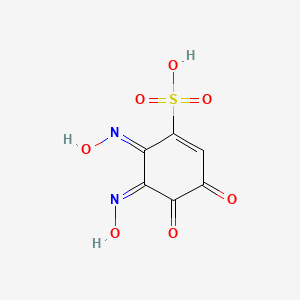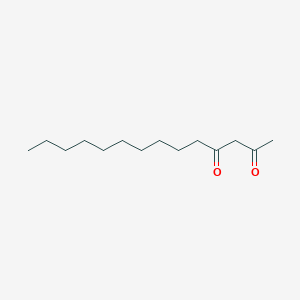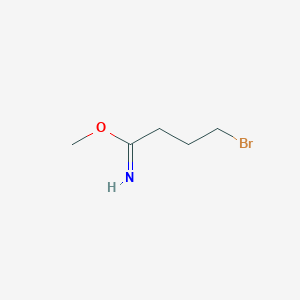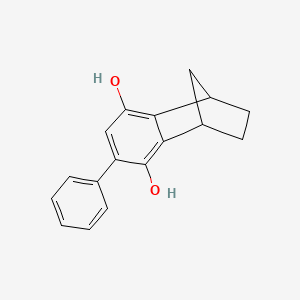
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is an organic compound with a complex structure that includes a phenyl group and a tetrahydro-1,4-methanonaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure, followed by functional group modifications to introduce the phenyl and diol groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the phenyl and diol groups.
1,2,3,4-Tetrahydronaphthalene: Similar core structure but without the phenyl and diol groups.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a phenyl group and a tetrahydro structure but differs in functional groups.
Uniqueness
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is unique due to its specific combination of a phenyl group, tetrahydro-1,4-methanonaphthalene core, and diol groups
Properties
CAS No. |
65055-66-5 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-phenyltricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol |
InChI |
InChI=1S/C17H16O2/c18-14-9-13(10-4-2-1-3-5-10)17(19)16-12-7-6-11(8-12)15(14)16/h1-5,9,11-12,18-19H,6-8H2 |
InChI Key |
TYHDUCSLVKMQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C(C=C(C(=C23)O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14483493.png)
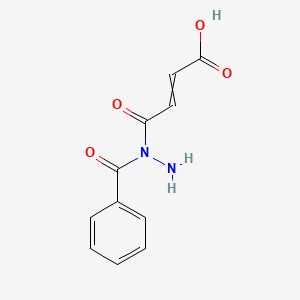


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
